An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Formylphenyl thiophene-2-carboxylate
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Formylphenyl thiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Formylphenyl thiophene-2-carboxylate (CAS No. 361367-12-6).[1][2] As a molecule incorporating a thiophene-2-carboxylate moiety linked to a 3-formylphenyl group, it presents an interesting case study in the interplay of steric and electronic effects that dictate its three-dimensional architecture. This document synthesizes theoretical principles with data from analogous structures to offer insights into its synthesis, spectroscopic signature, and potential applications for researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in the public domain, this guide extrapolates from well-established principles and studies on related compounds to provide a robust predictive model.
Introduction: A Molecule of Bimodal Reactivity
3-Formylphenyl thiophene-2-carboxylate is an aromatic compound characterized by the presence of an ester linkage between a thiophene-2-carboxylic acid and a 3-hydroxybenzaldehyde moiety. This unique arrangement of functional groups—an aldehyde on the phenyl ring and a thiophene carboxylate ester—renders it a molecule of significant interest in organic synthesis and medicinal chemistry. The aldehyde group offers a reactive site for a plethora of chemical transformations, including reductive amination, oxidation, and olefination, while the thiophene ring is a well-known pharmacophore present in numerous biologically active compounds.[3][4] The ester linkage, while generally stable, can be susceptible to hydrolysis under specific conditions, offering another avenue for chemical modification. Understanding the molecule's conformational landscape is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.
Molecular Structure and Connectivity
The fundamental structure of 3-Formylphenyl thiophene-2-carboxylate is defined by its constituent aromatic rings and the ester linkage. The systematic name clearly indicates a thiophene ring acylated at the 2-position, which is then esterified with the hydroxyl group of 3-formylphenol.
| Identifier | Value |
| CAS Number | 361367-12-6 |
| Molecular Formula | C12H8O3S |
| Molecular Weight | 232.26 g/mol |
| SMILES | O=C(C1=CC=CS1)OC2=CC=CC(C=O)=C2 |
| InChI | 1S/C12H8O3S/c13-8-9-4-1-2-5-10(9)15-12(14)11-6-3-7-16-11/h1-8H |
Table 1: Key Chemical Identifiers for 3-Formylphenyl thiophene-2-carboxylate.[1][2]
The connectivity of the molecule can be visualized as follows:
Figure 1: 2D representation of 3-Formylphenyl thiophene-2-carboxylate.
Conformational Analysis: A Non-Planar Preference
The overall shape of 3-Formylphenyl thiophene-2-carboxylate is primarily determined by the rotational freedom around the C(phenyl)-O and O-C(carbonyl) single bonds of the ester linkage, and the C(carbonyl)-C(thiophene) bond.
Ester Conformation: The Predominance of the Z-Conformer
For esters, two primary planar conformations are considered: the Z (cis) and E (trans) forms, referring to the orientation of the carbonyl group relative to the substituent on the ester oxygen. Computational studies on phenyl formate have shown that the Z conformer, where the C=O bond is cis to the phenyl group, is significantly more stable than the E form. This preference is attributed to favorable electronic interactions and reduced steric hindrance.
Dihedral Angles and Non-Planarity
While the Z conformation is favored, extensive computational studies on phenyl esters suggest that a completely planar arrangement is energetically unfavorable.[5][6] Geometry-optimized molecular orbital computations indicate that the phenyl group is twisted out of the plane of the ester group to minimize steric repulsion.[5][6] For phenyl formate, the expectation value for the dihedral angle (θ) between the plane of the phenyl ring and the plane of the ester group is approximately 58° at 300 K.[5][6]
In the case of 3-Formylphenyl thiophene-2-carboxylate, we can anticipate a similar non-planar conformation. The presence of the formyl group at the meta-position is unlikely to impose significant steric hindrance that would force planarity. The thiophene ring, being a five-membered heterocycle, also has its own geometric constraints.
The key dihedral angles that define the conformation are:
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ω (Cthiophene-Ccarbonyl-O-Cphenyl): This is expected to be close to 180° for the more stable Z-conformer.
-
τ1 (Ccarbonyl-O-Cphenyl-Cphenyl): This dihedral angle will dictate the twist of the phenyl ring relative to the ester plane. Based on analogies with other phenyl esters, a value around 60° is expected.
-
τ2 (Cthiophene-Cthiophene-Ccarbonyl-O): The rotation around the bond connecting the thiophene ring to the carbonyl group will also influence the overall conformation.
Figure 2: Factors influencing the conformation of 3-Formylphenyl thiophene-2-carboxylate.
Proposed Synthesis
A plausible and efficient synthetic route to 3-Formylphenyl thiophene-2-carboxylate involves the esterification of thiophene-2-carbonyl chloride with 3-hydroxybenzaldehyde. This standard method for ester formation is generally high-yielding and proceeds under mild conditions.
Experimental Protocol
Step 1: Preparation of Thiophene-2-carbonyl chloride
Thiophene-2-carboxylic acid can be converted to its corresponding acid chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
To a stirred solution of thiophene-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically heated to reflux until the evolution of HCl and SO₂ gases ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude thiophene-2-carbonyl chloride, which can often be used in the next step without further purification.
Step 2: Esterification with 3-Hydroxybenzaldehyde
-
Dissolve 3-hydroxybenzaldehyde in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base such as triethylamine or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophene-2-carbonyl chloride in the same solvent to the cooled solution of 3-hydroxybenzaldehyde.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Formylphenyl thiophene-2-carboxylate.
Figure 3: Proposed synthetic workflow for 3-Formylphenyl thiophene-2-carboxylate.
Predicted Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum of this molecule will be dominated by the stretching vibrations of its carbonyl groups.
| Functional Group | Expected Wavenumber (cm-1) | Intensity |
| C=O (Ester) | 1735 - 1715 | Strong |
| C=O (Aldehyde) | 1715 - 1695 | Strong |
| C-O (Ester) | 1300 - 1100 | Strong |
| C-H (Aldehyde) | 2850 - 2820 and 2750 - 2720 | Medium (often two bands) |
| Aromatic C=C | 1600 - 1450 | Medium to Strong |
| Thiophene C-H | ~3100 | Weak to Medium |
| Thiophene Ring | Various bands |
Table 2: Predicted ajor IR absorption bands for 3-Formylphenyl thiophene-2-carboxylate.[7][8][9][10]
The exact positions of the carbonyl bands will be influenced by the electronic effects of the aromatic rings. The ester carbonyl is expected at a slightly higher wavenumber than the aldehyde carbonyl due to the electron-withdrawing nature of the adjacent oxygen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum will provide a wealth of information for structure elucidation.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.8 and 10.2 ppm.
-
Aromatic Protons (Phenyl Ring): A complex multiplet pattern in the range of δ 7.2 - 8.0 ppm, corresponding to the four protons on the substituted benzene ring.
-
Aromatic Protons (Thiophene Ring): Three protons on the thiophene ring will appear as multiplets in the aromatic region, likely between δ 7.0 and 8.0 ppm. The coupling constants will be characteristic of the thiophene ring system.
13C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.
-
Carbonyl Carbons: The ester and aldehyde carbonyl carbons will appear as two distinct signals in the downfield region, typically between δ 160 and 195 ppm.
-
Aromatic Carbons: The carbons of the phenyl and thiophene rings will resonate in the range of δ 110 - 150 ppm.
Studies on substituted phenyl thienoates have shown a good correlation between the chemical shifts of the carbonyl carbons and the electronic nature of the substituents on the phenyl ring.[11]
Potential Applications and Future Directions
The bifunctional nature of 3-Formylphenyl thiophene-2-carboxylate makes it a versatile building block in several areas of chemical research.
-
Medicinal Chemistry: The thiophene nucleus is a key component of many pharmaceuticals.[3][4] The presence of the aldehyde group allows for the facile introduction of diverse functionalities, enabling the synthesis of libraries of compounds for biological screening.
-
Materials Science: Aromatic esters and thiophene-containing polymers are known for their interesting optical and electronic properties. This molecule could serve as a monomer or a precursor for the synthesis of novel organic materials.
-
Organic Synthesis: As a readily available intermediate, it can be used in the synthesis of more complex heterocyclic systems through reactions involving the aldehyde group.
Future research should focus on the experimental validation of the predicted conformational and spectroscopic properties. Obtaining a single-crystal X-ray structure would provide definitive proof of its solid-state conformation.[12][13][14][15] Detailed NMR studies, including 2D techniques like COSY and HMQC/HSQC, would allow for the unambiguous assignment of all proton and carbon signals. Furthermore, computational studies employing density functional theory (DFT) could provide a more detailed picture of the molecule's potential energy surface and the rotational barriers between different conformers.[16][17][18][19]
Conclusion
3-Formylphenyl thiophene-2-carboxylate is a molecule with a well-defined chemical structure and predictable conformational preferences. Based on established principles and data from analogous compounds, a non-planar Z-conformation is anticipated to be the most stable. Its synthesis can be readily achieved through standard esterification procedures. The predicted spectroscopic signatures provide a clear roadmap for its experimental characterization. The dual functionality of this molecule makes it a valuable tool for researchers in drug discovery, materials science, and synthetic organic chemistry. Further experimental and computational studies will undoubtedly shed more light on the nuanced properties of this intriguing compound.
References
- Schaefer, T., & Penner, G. H. (1987). The conformational properties of some phenyl esters. Molecular orbital and nuclear magnetic resonance studies. Canadian Journal of Chemistry, 65(9), 2175–2181.
- Schaefer, T., & Penner, G. H. (1987). The conformational properties of some phenyl esters. Molecular orbital and nuclear magnetic resonance studies. Canadian Science Publishing.
- Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. (2025, August 8).
- Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015, April 15). PubMed.
- Saeed, S., Rashid, N., Ali, M., Hussain, R., & Jones, P. G. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry, 1(3), 221-227.
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2-thiophenecarboxylic acid, 2-formylphenyl ester. (n.d.). SpectraBase. Retrieved from [Link]
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- Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. (n.d.). ScienceDirect.
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Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
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- Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study. (2013, July 28). PubMed.
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